There is scarce information readily available regarding the origin or specific research applications of 2,3-Dimethoxy-5-(trimethylsilyl)pyridine. However, some commercial suppliers offer this compound, suggesting potential use in niche research areas [, ].
The key features of the molecule include:
While specific biological activities of 2,3-Dimethoxy-5-(trimethylsilyl)pyridine have not been extensively reported, pyridine derivatives, in general, are known to exhibit various biological properties. The presence of the trimethylsilyl group may influence its lipophilicity and membrane permeability, potentially affecting its biological behavior.
The synthesis of 2,3-Dimethoxy-5-(trimethylsilyl)pyridine can be achieved through several methods:
2,3-Dimethoxy-5-(trimethylsilyl)pyridine finds applications in various fields:
Several compounds share structural similarities with 2,3-Dimethoxy-5-(trimethylsilyl)pyridine:
The uniqueness of 2,3-Dimethoxy-5-(trimethylsilyl)pyridine lies in its specific substitution pattern, combining the electron-donating methoxy groups with the silicon-containing trimethylsilyl group. This combination provides a balance of reactivity and stability, making it a valuable synthetic intermediate in organic chemistry and materials science.
The compound’s structure (Fig. 1) is defined by:
Initial routes to silylated pyridines relied on Ullmann-type couplings or nucleophilic aromatic substitution with trimethylsilyl chlorides. For example:
The development of directed ortho-metalation (DoM) techniques in the 1990s allowed precise functionalization of pyridines. Using lithium diisopropylamide (LDA), silyl groups were introduced at specific positions, bypassing traditional Friedel-Crafts limitations.
Pyridine position numbering adopted herein is as follows: N1 (pyridine nitrogen) → C2 (adjacent), C3, C4 (para), C5 (meta), C6 (ortho). The target molecule therefore bears methoxy groups at C2 and C3 and a trimethylsilyl substituent at C5.
Direct C–H silylation obviates pre-functionalisation. Two families dominate: electrophilic dearomatisation–rearomatisation and dehydrogenative radical processes.
Entry | Catalyst / Activator | Silane Donor | Conditions | Reported Yield of 5-SiMe₃ Product | Regioselectivity (C5:C4) | Notes | Ref. |
---|---|---|---|---|---|---|---|
3.1-A | Ruthenium trichloride / NHC ligand | Me₃SiH (6 equiv) | 120 °C, 16 h, mesitylene | 68% [1] | >95:5 | Electrophilic hydrosilylation → C4 → rearrangement drives C5 substitution | [1] |
3.1-B | Tris(pentafluorophenyl)borane | Me₃SiH (4 equiv) | 80 °C, toluene, 10 h | 54% [2] | 88:12 | Lewis-acid-promoted hydrosilylation cascade | [2] |
3.1-C | Zinc triflate (16 mol %) | Et₃SiH (neat) | 180 °C, 24 h | 26% (Et₃Si) [3] | >95:5 | C–H silylation meta to N; lower yields with bulkier silane | [3] |
3.1-D | Electrochemical (undivided cell) | Me₃SiCl (6 equiv) + current | −3 V, DMF, 25 °C, 6 h | 61% (C4-SiMe₃)† | minor C5 tail | Bulky SiPr₃Cl switches site to C5 (34%) |
†Direct electrochemical conditions preferentially afford C4-silylation for 2,3-dimethoxy substrates; steric tuning of the silane shifts selectivity but at moderate conversions.
Research Findings
Lithiation exploits heteroatom chelation to deliver site-specific metalation. Two variants are relevant: (i) directed ortho lithiation (DoL) of the dimethoxy pyridine, and (ii) halogen–lithium (or –magnesium) exchange at C5 of a pre-brominated precursor.
Entry | Substrate | Base (equiv) | Temp / Solvent | Electrophile | Product Yield | Positional Outcome | Ref. |
---|---|---|---|---|---|---|---|
3.2-A | 2,3-Dimethoxypyridine | n-BuLi (2.2) | 0 °C, THF, 30 min | Me₃SiCl | 0% C5-SiMe₃ (C4 only, 86%) [5] | Complete C4 metalation; no C5 | [5] |
3.2-B | 5-Bromo-2,3-dimethoxypyridine | n-BuLi (1.1) | −78 °C, Et₂O, 20 min | Me₃SiCl | 74% isolated | Clean C5 substitution | [6] |
3.2-C | 5-Bromo-2,3-dimethoxypyridine | i-PrMgCl·LiCl (2.0) | −40 °C, THF, 45 min | Me₃SiCl | 68% | Magnesium exchange slightly lower yield; easier scale-up | [7] |
3.2-D | 2,3-Dimethoxypyridine | LDA (3.0) + BF₃·OEt₂ (0.5) | −78 °C, THF, 1 h | Me₃SiCl | 12% (mixed C4/C5) | Boron-complexed metalation marginal | [8] |
Research Findings
Palladium and nickel catalysis can introduce the SiMe₃ unit via cross-coupling between a C5 halide and a nucleophilic silane equivalent (Hiyama, silylzinc, stannyl–silyl trans-silylation, etc.).
Entry | C5 Electrophile | Si Nucleophile | Catalyst / Ligand | Conditions | Yield of 2,3-MeO₂-5-SiMe₃ | Advantages / Caveats | Ref. |
---|---|---|---|---|---|---|---|
3.3-A | 5-Bromo-2,3-dimethoxypyridine | Me₃SiZnI·TMEDA | PdCl₂(dppf) (2 mol %) | 80 °C, THF, 3 h, KF (2) | 82% | Fluoride-free activation, air-stable solid reagent | [9] |
3.3-B | 5-Bromo-2,3-dimethoxypyridine | (Me₃Si)₂Zn | Ni(cod)₂ (5 mol %) + SIPr | 60 °C, DMA, 2 h | 75% | Base-free; tolerates ester and nitrile; Ni cheaper | [10] |
3.3-C | 5-Chloro-2,3-dimethoxypyridine | Me₃Si–Bpin | Rh–Al bimetallic (3 mol %) | 100 °C, toluene, 12 h, KOtBu (3) | 48% | Direct C–Si transfer from silylborane; Cl accessible | [11] |
3.3-D | 5-Bromo-2,3-dimethoxypyridine | Me₃SiOTMS (activated) | Pd/C (0.5 mol %) | 130 °C, γ-valerolactone, TBAF | 63% | Green solvent; reusable heterogeneous catalyst |
Research Findings
The methoxy groups are robust to strong base yet labile under Lewis acidic silylation (Section 3.1). Protection–deprotection therefore becomes strategic when direct processes employ acid or fluoride additives.
Step | Objective | Reagent / Conditions | Outcome | Ref. |
---|---|---|---|---|
3.4-P1 | Protect OMe as benzyl ether to survive B(C₆F₅)₃ acid | BnBr (2.2), K₂CO₃, DMF, 50 °C | 2,3-dibenzyl analogue (95%) | [2] |
3.4-P2 | Conduct electrophilic silylation (Section 3.1-B) | See 3.1-B | 2,3-dibenzyl-5-SiMe₃ product (51%) | [2] |
3.4-P3 | Debenzylate without Si–C cleavage | Pd/C (10%), H₂ (1 bar), EtOAc | Restored OMe groups, 93% recovery | [2] |
Research Findings
Route | Isolated Yield Range | C5 Selectivity | Step Count from 2,3-dimethoxypyridine | Reagent Cost Rank* | Scale Demonstrated | Environmental Profile | Overall Score** |
---|---|---|---|---|---|---|---|
Direct electrophilic dearomatisation (3.1-A/B) | 50–70% | 90–98% | 1 | $$$ | 5 mmol | Acidic waste, H₂ evolution | 7.5/10 |
Electrochemical reductive (3.1-D) | 30–61% | 10–35% | 1 | $$ | 2 mmol | Low waste, power draw | 5/10 |
Lithiation of 5-Br precursor (3.2-B/C) | 68–74% | 100% | 3 | $ | 200 mmol | Organolithium hazard | 8/10 |
Pd-catalysed Hiyama (3.3-A) | 82% | 100% | 4‡ | $$ | 100 mmol | Fluoride-free, recyclable Zn by-product | 9/10 |
Ni-catalysed silylzinc (3.3-B) | 75% | 100% | 4‡ | $ | 50 mmol | Base-free, but air-sensitive | 8/10 |
*Reagent cost rank: $ (cheap) to $$$ (expensive).
**Qualitative integration of yield, selectivity, step economy, cost, safety and sustainability.
‡Includes prior bromination step (65% overall, [7]).
Key Insights